molecular formula C8H3F4N B3353531 4,5,6,7-Tetrafluoro-2H-isoindole CAS No. 55164-85-7

4,5,6,7-Tetrafluoro-2H-isoindole

Cat. No.: B3353531
CAS No.: 55164-85-7
M. Wt: 189.11 g/mol
InChI Key: ZOOZQZJGECAKEH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2H-isoindole is a heterocyclic compound characterized by a fused benzopyrrole ring system with four fluorine atoms attached at positions 4, 5, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-2H-isoindole typically involves the reduction of phthalonitriles. One common method is the reduction of 3,4,5,6-tetrafluorophthalonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . This reaction yields the desired isoindole compound with high purity and acceptable yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrafluoro-2H-isoindole is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its non-fluorinated counterparts. This fluorination enhances the compound’s stability and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOZQZJGECAKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN1)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493639
Record name 4,5,6,7-Tetrafluoro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55164-85-7
Record name 4,5,6,7-Tetrafluoro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrafluoro-2H-isoindole
Reactant of Route 2
4,5,6,7-Tetrafluoro-2H-isoindole
Reactant of Route 3
4,5,6,7-Tetrafluoro-2H-isoindole
Reactant of Route 4
4,5,6,7-Tetrafluoro-2H-isoindole
Reactant of Route 5
4,5,6,7-Tetrafluoro-2H-isoindole
Reactant of Route 6
4,5,6,7-Tetrafluoro-2H-isoindole

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